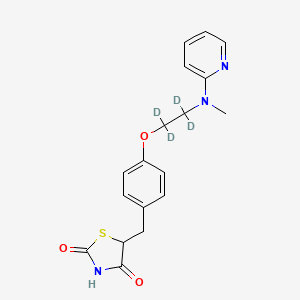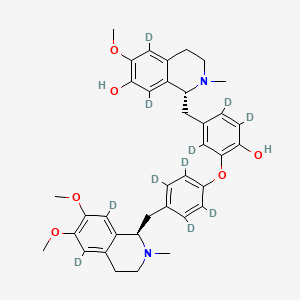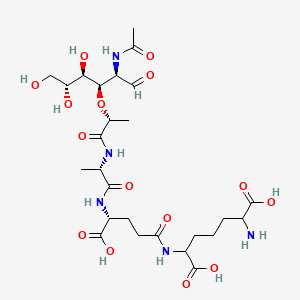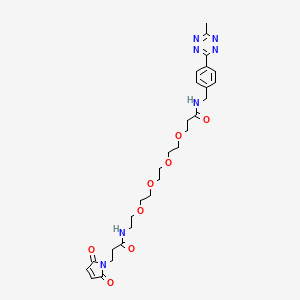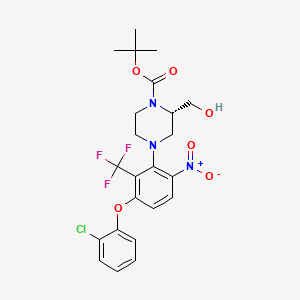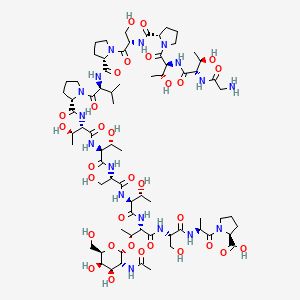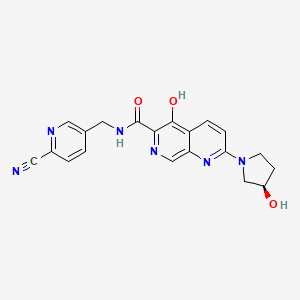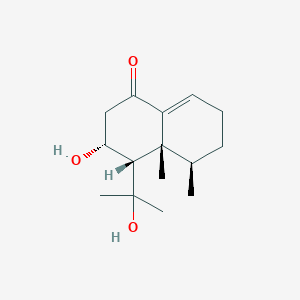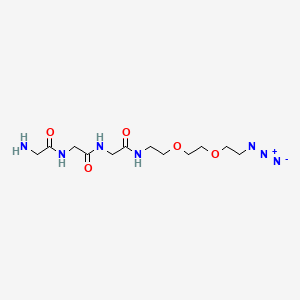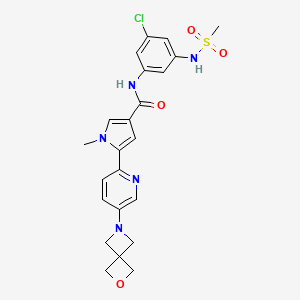
3-fluoro-N-hydroxy-4-(2,3,4,5-tetrahydro-1-benzazepin-1-ylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-fluoro-N-hydroxy-4-(2,3,4,5-tetrahydro-1-benzazepin-1-ylmethyl)benzamide is a complex organic compound that features a fluorine atom, a hydroxy group, and a benzazepine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-hydroxy-4-(2,3,4,5-tetrahydro-1-benzazepin-1-ylmethyl)benzamide typically involves multiple steps. One common approach is to start with the appropriate benzazepine derivative and introduce the fluorine atom through electrophilic fluorination. The hydroxy group can be introduced via hydroxylation reactions. The final step often involves the formation of the benzamide moiety through an amide coupling reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the key transformations.
Analyse Des Réactions Chimiques
Types of Reactions
3-fluoro-N-hydroxy-4-(2,3,4,5-tetrahydro-1-benzazepin-1-ylmethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The benzamide moiety can be reduced to the corresponding amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under certain conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the benzamide moiety would yield an amine.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its interactions with biological molecules can be studied to understand its potential as a drug candidate.
Medicine: It may have therapeutic potential for treating various diseases, depending on its biological activity.
Industry: It can be used in the development of new materials or as a precursor for other industrial chemicals
Mécanisme D'action
The mechanism of action of 3-fluoro-N-hydroxy-4-(2,3,4,5-tetrahydro-1-benzazepin-1-ylmethyl)benzamide involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins. The exact pathways involved would depend on the specific biological activity of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-fluoro-4-hydroxy-5-methoxybenzaldehyde
- 3-fluoro-4-nitrophenol
- N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
Uniqueness
What sets 3-fluoro-N-hydroxy-4-(2,3,4,5-tetrahydro-1-benzazepin-1-ylmethyl)benzamide apart from similar compounds is its unique combination of functional groups and the benzazepine moiety. This combination can result in unique biological activities and chemical reactivity, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C18H19FN2O2 |
|---|---|
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
3-fluoro-N-hydroxy-4-(2,3,4,5-tetrahydro-1-benzazepin-1-ylmethyl)benzamide |
InChI |
InChI=1S/C18H19FN2O2/c19-16-11-14(18(22)20-23)8-9-15(16)12-21-10-4-3-6-13-5-1-2-7-17(13)21/h1-2,5,7-9,11,23H,3-4,6,10,12H2,(H,20,22) |
Clé InChI |
IHKNQKNVCUJTTM-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C2=CC=CC=C2C1)CC3=C(C=C(C=C3)C(=O)NO)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


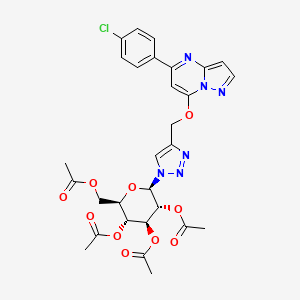
![(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[6-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]hexanoylamino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoic acid](/img/structure/B15137920.png)
